(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one
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Overview
Description
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one is a labeled isotopologue of a hexose sugar, specifically a derivative of glucose. This compound is characterized by the presence of five hydroxyl groups and a ketone functional group, making it a polyhydroxy ketone. The isotopic labeling with carbon-13 is often used in research to trace metabolic pathways and study molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one typically involves the isotopic labeling of glucose. This can be achieved through the fermentation of glucose in the presence of carbon-13 labeled carbon dioxide. The reaction conditions usually require a controlled environment to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into glucose. The process requires careful monitoring of the fermentation conditions, including temperature, pH, and nutrient supply, to maximize yield and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of dicarbonyl compounds.
Reduction: Formation of hexitols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a tracer in metabolic studies due to its carbon-13 labeling. It helps in understanding the metabolic pathways of glucose in various organisms.
Biology
In biological research, it is used to study the uptake and utilization of glucose in cells. It can also be used in NMR spectroscopy to investigate molecular interactions.
Medicine
The compound can be used in medical research to study glucose metabolism in diseases such as diabetes. It helps in understanding how glucose is processed in the body and can aid in the development of new treatments.
Industry
In the industrial sector, it is used in the production of labeled compounds for research and development. It can also be used in the synthesis of other isotopically labeled molecules.
Mechanism of Action
The compound exerts its effects by participating in metabolic pathways as a glucose analog. The carbon-13 labeling allows researchers to trace its path through various biochemical processes. It interacts with enzymes involved in glucose metabolism, providing insights into the molecular mechanisms of these pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one: The non-labeled version of the compound.
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-2H6)hexan-2-one: A deuterium-labeled analog.
Uniqueness
The uniqueness of (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one lies in its carbon-13 labeling, which makes it particularly useful for tracing metabolic pathways and studying molecular interactions in a way that non-labeled or deuterium-labeled analogs cannot.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
186.11 g/mol |
IUPAC Name |
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
BJHIKXHVCXFQLS-RHIGXHPUSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C@H]([13C@H]([13C](=O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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